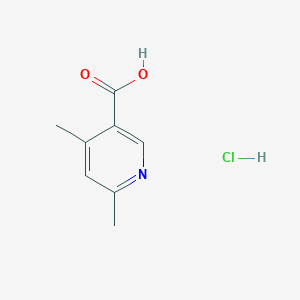

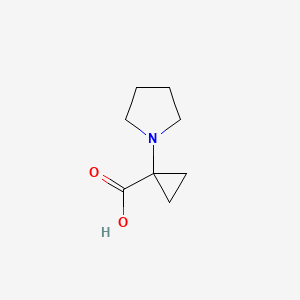

![molecular formula C21H15F3N2O2 B2697549 3-(1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)benzyl]-1-benzofuran-2-carboxamide CAS No. 866018-33-9](/img/structure/B2697549.png)

3-(1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)benzyl]-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

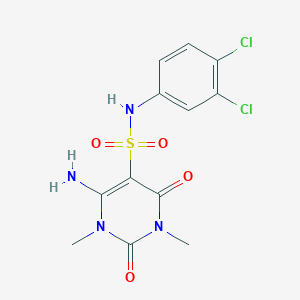

The compound “3-(1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)benzyl]-1-benzofuran-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, a benzofuran ring, and a trifluoromethyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis

The trifluoromethyl group is a functional group with the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity : A study by Idrees et al. (2020) discusses the synthesis of derivatives with structures related to your compound. These derivatives showed in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli.

Molecular Functionalization Studies : A study by Yıldırım et al. (2005) focuses on the functionalization reactions of related pyrazole carboxylic acid derivatives, showcasing the compound's potential in chemical synthesis and drug development.

Inhibition of CARM1 : Research by Allan et al. (2009) explored compounds similar to yours for their inhibitory effects on co-activator associated arginine methyltransferase 1 (CARM1), a target for cancer treatment.

Cholinesterase Inhibition for Neurodegenerative Disorders : A study by Abedinifar et al. (2018) synthesized benzofuran-2-carboxamide derivatives, which showed potent butyrylcholinesterase inhibitory effects. This is relevant for the treatment of neurodegenerative diseases.

Applications in Solid-State Fluorescence : Han et al. (2013) investigated an aryl-substituted pyrrole derivative for its thermoresponsive fluorescence properties in the solid state, which could be used in temperature monitoring devices (Han et al., 2013).

Antimicrobial Screening of Related Compounds : Another study by Idrees et al. (2019) synthesized and screened similar compounds for their antimicrobial activity, indicating the potential of these derivatives in combating bacterial infections.

Antitumor Activity : El-Zahar et al. (2011) synthesized benzofuran-pyrazole pyrimidine derivatives with potential antitumor activity, suggesting the therapeutic relevance of similar structures (El-Zahar et al., 2011).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been reported to target the fibroblast growth factor receptors (fgfrs) .

Mode of Action

Compounds that target fgfrs typically inhibit the receptor’s activity, preventing the activation of downstream signaling pathways .

Biochemical Pathways

Fgfr inhibitors generally affect pathways such as ras–mek–erk, plcγ, and pi3k–akt, which regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Result of Action

Fgfr inhibitors generally inhibit cell proliferation and induce apoptosis .

Propriétés

IUPAC Name |

3-pyrrol-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N2O2/c22-21(23,24)15-7-5-6-14(12-15)13-25-20(27)19-18(26-10-3-4-11-26)16-8-1-2-9-17(16)28-19/h1-12H,13H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEISRGSIKHEAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

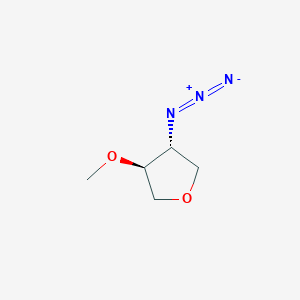

![2-[4-(Propan-2-yl)phenyl]pyrrolidine](/img/structure/B2697467.png)

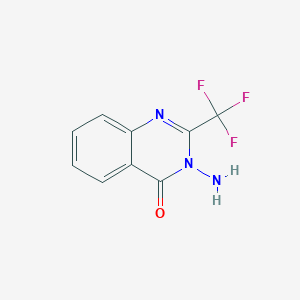

![Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2697472.png)

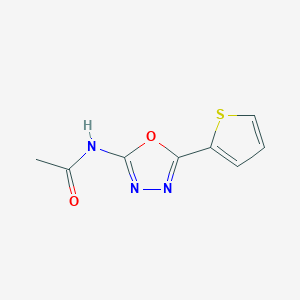

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2697476.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2697487.png)